An In-depth Technical Guide to Spacer Phosphoramidite C3
An In-depth Technical Guide to Spacer Phosphoramidite C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spacer Phosphoramidite (B1245037) C3 is a non-nucleosidic phosphoramidite reagent routinely used in automated oligonucleotide synthesis. It incorporates a three-carbon (propyl) spacer into an oligonucleotide sequence. This seemingly simple modification offers a versatile toolkit for researchers and drug development professionals, enabling fine-tuned control over the structural and functional properties of synthetic DNA and RNA. This guide provides a comprehensive overview of the core technical aspects of Spacer Phosphoramidite C3, including its chemical properties, key applications, and detailed experimental considerations.
Core Properties and Specifications
Spacer Phosphoramidite C3, chemically known as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a hydrophobic molecule designed for seamless integration into standard oligonucleotide synthesis cycles.[1][] Its structure allows for incorporation at the 5'-end, 3'-end, or internally within an oligonucleotide sequence.[3]
Table 1: General Properties of Spacer Phosphoramidite C3
| Property | Value |
| Chemical Formula | C33H43N2O5P |
| Molecular Weight | 578.69 g/mol |
| Appearance | White to off-white powder |
| Solubility | Acetonitrile (B52724) |
| Storage Conditions | -20°C under an inert atmosphere |
Key Applications in Research and Drug Development
The incorporation of a C3 spacer can dramatically alter the characteristics of an oligonucleotide, opening up a wide range of applications.
Steric Hindrance Reduction and Linkage to Functional Moieties
One of the primary applications of the C3 spacer is to introduce distance between the oligonucleotide and a conjugated molecule, such as a fluorescent dye, quencher, or biotin.[] This separation is crucial for minimizing steric hindrance and preventing unwanted interactions, like quenching of a fluorophore by a nearby guanine-rich sequence.[] Multiple C3 spacers can be incorporated sequentially to create longer spacer arms for attaching bulky molecules like enzymes or antibodies.[1]
Nuclease Resistance and Stability
Oligonucleotides modified with a C3 spacer at the 3'-terminus exhibit increased resistance to degradation by 3'-exonucleases.[4][5] This is a critical feature for in vivo applications, such as antisense oligonucleotides and siRNAs, where stability in the presence of cellular nucleases is paramount. The C3 spacer acts as a non-nucleosidic blocker, preventing enzymatic cleavage.[6]
Polymerase Extension Blocking
A C3 spacer at the 3'-end of an oligonucleotide effectively blocks the extension by DNA polymerases.[7][8] This property is widely exploited in molecular biology techniques like quantitative PCR (qPCR). For instance, in long hydrolysis probes where the quencher is moved internally to improve quenching efficiency, a 3'-C3 spacer is added to prevent the probe from acting as a primer during the PCR reaction.[8]
Mimicking Abasic Sites and Modulating Duplex Stability
The flexible three-carbon chain of the C3 spacer can be used to mimic an abasic site within a DNA duplex, which is useful for studying DNA repair mechanisms.[7] While the C3 spacer is designed to be minimally disruptive, its flexibility can cause some distortion of the sugar-phosphate backbone.[] The impact on the melting temperature (Tm) of a DNA duplex is generally minimal but can be sequence-dependent.
Quantitative Data
While precise quantitative data can vary depending on the specific sequence and experimental conditions, the following tables provide an overview of the expected performance of Spacer Phosphoramidite C3.
Table 2: Coupling Efficiency
| Phosphoramidite Type | Average Coupling Efficiency | Notes |
| Standard Nucleoside Phosphoramidites (A, C, G, T) | >99% | Highly optimized for automated synthesis. |
| Spacer Phosphoramidite C3 | ~98-99% | Efficiency is comparable to standard phosphoramidites, ensuring high yield of full-length product. Minor variations can occur based on synthesizer and reagent quality. |
Table 3: Effect on Duplex Melting Temperature (Tm)
| Modification | Change in Tm (°C) per modification | Notes |
| Internal C3 Spacer | -1 to -5 | The introduction of a flexible, non-stacking spacer typically destabilizes the duplex. The exact value is sequence and position dependent. |
| 3'-Terminal C3 Spacer | Minimal | A terminal spacer has a negligible effect on the overall melting temperature of the duplex. |
Experimental Protocols
Protocol 1: Incorporation of Spacer Phosphoramidite C3 during Oligonucleotide Synthesis
Objective: To incorporate a C3 spacer at a desired position within a synthetic oligonucleotide.
Methodology:
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Reagent Preparation: Dissolve Spacer Phosphoramidite C3 in anhydrous acetonitrile to the standard concentration recommended by the DNA synthesizer manufacturer (e.g., 0.1 M).
-
Synthesizer Setup: Program the DNA synthesizer to insert the C3 spacer at the desired cycle. This is typically done by assigning the phosphoramidite to a specific port on the synthesizer.
-
Synthesis Cycle: The incorporation of the C3 spacer follows the standard phosphoramidite chemistry cycle:
-
Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.
-
Coupling: Addition of the activated Spacer Phosphoramidite C3 to the 5'-hydroxyl of the oligonucleotide. A standard coupling time of 2-3 minutes is generally sufficient.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: The final product should be purified by HPLC to ensure the removal of any truncated sequences.[1]
Protocol 2: Nuclease Resistance Assay
Objective: To evaluate the increased resistance of a 3'-C3 spacer-modified oligonucleotide to 3'-exonuclease degradation.
Methodology:
-
Oligonucleotide Preparation: Synthesize two versions of the same oligonucleotide: one with a 3'-C3 spacer and an unmodified control.
-
Enzyme Reaction:
-
Prepare reaction mixtures containing the oligonucleotide (e.g., 1 µM), a 3'-exonuclease (e.g., Exonuclease I), and the appropriate reaction buffer.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Analysis:
-
Stop the reaction by adding a quenching buffer (e.g., formamide (B127407) loading dye) and heating.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Results: The unmodified oligonucleotide will show progressive degradation over time, while the 3'-C3 spacer-modified oligonucleotide will remain largely intact, demonstrating its resistance to the exonuclease.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. C3 Spacer Oligonucleotide Modification [biosyn.com]
- 3. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 4. C3 Spacer Oligonucleotide Modification Product [biosyn.com]
- 5. glenresearch.com [glenresearch.com]
- 6. metabion.com [metabion.com]
- 7. Spacer C3-5' Oligo Modifications from Gene Link [genelink.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
